N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide is a chemical compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with a methanesulfonyl group and a phenyl ring substituted with a methylbenzamide group
Properties
IUPAC Name |
4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-3-5-15(6-4-13)19(23)20-16-9-7-14(8-10-16)17-11-12-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFOYMGJANHYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring is first synthesized and then functionalized with a methanesulfonyl group at the 6-position. Subsequently, the phenyl ring is introduced, followed by the attachment of the 4-methylbenzamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The pyridazine ring can be reduced to form pyridazinyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound has shown promise in drug discovery and development, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of bacteria and fungi by interfering with their metabolic processes or disrupting cell membrane integrity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridazine derivatives, benzamide derivatives, and methanesulfonyl-substituted compounds.
Uniqueness: The specific combination of the pyridazine ring, methanesulfonyl group, and methylbenzamide group gives this compound distinct chemical and biological properties compared to its analogs.
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Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyridazine moiety, which is known for contributing to various pharmacological effects. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action. These may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways related to glucose metabolism and inflammation.
- Antimicrobial Activity : Similar sulfonamide derivatives have shown effectiveness against bacterial infections by inhibiting folic acid synthesis.
- Antiviral Properties : Some studies suggest that benzamide derivatives can enhance intracellular levels of antiviral proteins, potentially leading to the inhibition of viral replication.
Biological Activity Overview
The biological activities associated with this compound can be summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Studies : A study focusing on sulfonamide derivatives reported significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
- Antiviral Mechanism : Research on related compounds indicated that they could increase the levels of APOBEC3G (A3G), a host protein that inhibits the replication of several viruses, including HBV and HIV. This suggests a potential pathway for this compound in antiviral therapy .
- Diabetes Management : In vitro studies have shown that certain benzamide derivatives can inhibit α-glucosidase activity, which may help in managing postprandial blood glucose levels in diabetic patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
